molecular formula C15H20N2O2 B5207923 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]

5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]

Cat. No. B5207923
M. Wt: 260.33 g/mol
InChI Key: CTJWWKKHMRXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], also known as 8-Nitrospirolin, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-anxiety effects.

Mechanism of Action

The exact mechanism of action of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that this compound may exhibit its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been found to exhibit anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential use of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of acetic anhydride. This reaction results in the formation of 8-nitro-2-phenyl-1,2,3,4-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane], which is then further treated with methyl iodide to obtain 5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane].

Scientific Research Applications

5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-anxiety effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

5-methyl-8-nitrospiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-9-15(6-2-3-7-15)16-10-12-8-13(17(18)19)4-5-14(11)12/h4-5,8,11,16H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWWKKHMRXOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)NCC3=C1C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cambridge id 5663495

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